![molecular formula C22H15ClN2O4 B3442172 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3442172.png)
5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
Wirkmechanismus
5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. By blocking BTK, 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells. This compound has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide is that it has shown potent activity against a variety of cancer cell lines in preclinical studies, suggesting that it may have broad therapeutic potential. However, one limitation of 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide is that it has not yet been extensively evaluated in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide. One area of interest is the development of combination therapies that include 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide and other targeted agents, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is the evaluation of 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, there is also interest in exploring the potential of 5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide as a treatment for other types of cancer, such as multiple myeloma and solid tumors.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have potent inhibitory effects on various signaling pathways that are involved in the proliferation and survival of cancer cells. This includes the B-cell receptor signaling pathway, which is critical for the growth and survival of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-5-1-4-14(12-15)18-9-10-20(29-18)22(27)25-17-7-2-6-16(13-17)24-21(26)19-8-3-11-28-19/h1-13H,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOLRVJYMXJGRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.